Cas no 1805233-03-7 (Methyl 2-amino-5-(aminomethyl)-3-(difluoromethyl)pyridine-4-acetate)

Methyl 2-amino-5-(aminomethyl)-3-(difluoromethyl)pyridine-4-acetate Chemical and Physical Properties
Names and Identifiers
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- Methyl 2-amino-5-(aminomethyl)-3-(difluoromethyl)pyridine-4-acetate
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- Inchi: 1S/C10H13F2N3O2/c1-17-7(16)2-6-5(3-13)4-15-10(14)8(6)9(11)12/h4,9H,2-3,13H2,1H3,(H2,14,15)
- InChI Key: GXXKROGQDXNXFQ-UHFFFAOYSA-N
- SMILES: FC(C1C(N)=NC=C(CN)C=1CC(=O)OC)F
Computed Properties
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 7
- Heavy Atom Count: 17
- Rotatable Bond Count: 5
- Complexity: 266
- XLogP3: -0.2
- Topological Polar Surface Area: 91.2
Methyl 2-amino-5-(aminomethyl)-3-(difluoromethyl)pyridine-4-acetate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A029065301-1g |
Methyl 2-amino-5-(aminomethyl)-3-(difluoromethyl)pyridine-4-acetate |
1805233-03-7 | 97% | 1g |
$1,519.80 | 2022-04-01 |
Methyl 2-amino-5-(aminomethyl)-3-(difluoromethyl)pyridine-4-acetate Related Literature
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3. Boronic acid liposomes for cellular delivery and content release driven by carbohydrate binding†‡Xiaoyu Zhang,Daiane S. Alves,Jinchao Lou,Shelby D. Hill,Francisco N. Barrera,Michael D. Best Chem. Commun., 2018,54, 6169-6172
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Daojin Li,Nan Wang,Fangfang Wang,Qi Zhao Anal. Methods, 2019,11, 3212-3220
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Pranjal Chandra,Hui-Bog Noh,Yoon-Bo Shim Chem. Commun., 2013,49, 1900-1902
Additional information on Methyl 2-amino-5-(aminomethyl)-3-(difluoromethyl)pyridine-4-acetate
Comprehensive Overview of Methyl 2-amino-5-(aminomethyl)-3-(difluoromethyl)pyridine-4-acetate (CAS No. 1805233-03-7)
In the realm of pharmaceutical and agrochemical research, Methyl 2-amino-5-(aminomethyl)-3-(difluoromethyl)pyridine-4-acetate (CAS No. 1805233-03-7) has emerged as a compound of significant interest. This pyridine derivative, characterized by its unique difluoromethyl and aminomethyl functional groups, plays a pivotal role in the synthesis of advanced intermediates. Its molecular structure, which includes a methyl ester moiety, enhances its reactivity and applicability in various chemical transformations. Researchers are particularly drawn to its potential in drug discovery, where it serves as a building block for novel therapeutic agents targeting infectious diseases and metabolic disorders.
The compound's CAS No. 1805233-03-7 is frequently searched in academic and industrial databases, reflecting its growing importance. Recent trends indicate a surge in queries related to "pyridine derivatives in drug development" and "fluorinated compounds in agrochemicals," aligning with the compound's applications. Its difluoromethyl group, for instance, is a hotspot in medicinal chemistry due to its ability to modulate bioavailability and metabolic stability. This feature is especially relevant in the context of AI-driven drug design, where computational models prioritize fluorinated scaffolds for optimized pharmacokinetics.
From a synthetic perspective, Methyl 2-amino-5-(aminomethyl)-3-(difluoromethyl)pyridine-4-acetate offers versatility. Its amino and ester functionalities allow for selective modifications, enabling the creation of diverse molecular libraries. This adaptability is crucial for high-throughput screening (HTS) campaigns, a topic gaining traction in biotech forums and research publications. Moreover, the compound's stability under physiological conditions makes it a candidate for prodrug development, a trending subtopic in precision medicine discussions.
Environmental and sustainability considerations also underscore the relevance of this compound. With increasing scrutiny on green chemistry practices, researchers are exploring eco-friendly synthetic routes for fluorinated pyridines. The compound's potential biodegradability and low ecotoxicity profile are frequently cited in sustainability-focused research, addressing the demand for safer chemical alternatives. This aligns with global initiatives like the UN Sustainable Development Goals (SDGs), particularly Goal 12 (Responsible Consumption and Production).
In analytical chemistry, CAS No. 1805233-03-7 is often analyzed using advanced techniques such as LC-MS and NMR spectroscopy. These methods are pivotal for quality control in large-scale production, a concern highlighted in pharmaceutical manufacturing circles. The compound's distinct spectral signatures facilitate its identification in complex matrices, a feature valued in metabolomics studies. This analytical robustness is a recurring theme in patent filings and regulatory submissions, emphasizing its commercial viability.
The future trajectory of Methyl 2-amino-5-(aminomethyl)-3-(difluoromethyl)pyridine-4-acetate is closely tied to interdisciplinary innovation. Collaborations between computational chemists and synthetic biologists are unlocking new applications, such as enzyme-mediated fluorination. Such breakthroughs resonate with the bioeconomy agenda, fostering discussions on value-added chemicals from renewable feedstocks. As the scientific community continues to explore its potential, this compound is poised to remain a cornerstone in next-generation chemical synthesis.
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